8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with cyclopropyl ketone, followed by cyclization with a suitable reagent to form the triazolopyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the 4-chlorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its binding to specific molecular targets, such as kinases. This binding inhibits the activity of these enzymes, which are often involved in signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can potentially halt the progression of cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolopyrazine derivative with antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation properties and anticancer potential.
Uniqueness
8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific structural features, such as the cyclopropyl and 4-chlorophenyl groups, which contribute to its distinct biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C14H15ClN4 |
---|---|
Molecular Weight |
274.75 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C14H15ClN4/c15-11-5-3-9(4-6-11)12-14-18-17-13(10-1-2-10)19(14)8-7-16-12/h3-6,10,12,16H,1-2,7-8H2 |
InChI Key |
AFWJXPBXPFHCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2CCNC3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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